Fmoc-alpha-Me-Gly(Pentynyl)-OH
Description
Contextualizing Unnatural Amino Acids in Peptide Science and Engineering
The 20 canonical amino acids encoded by the genetic code form the basis of proteins, but their limitations have driven scientists to explore beyond this set. Unnatural amino acids (UAAs), which are not genetically encoded by organisms, are synthesized chemically or found naturally and serve as powerful tools in modern drug discovery and protein engineering. sigmaaldrich.cnnih.gov Their incorporation into peptides and proteins can overcome limitations of natural amino acids, offering a rational approach to designing molecules with enhanced or novel functions. nih.govbiosynth.com
The structural diversity of UAAs is virtually limitless, allowing for the fine-tuning of peptide properties. sigmaaldrich.cn By incorporating UAAs, researchers can create peptidomimetics—molecules that mimic the structure of natural peptides—with improved characteristics such as:
Enhanced Stability : UAAs can make peptides more resistant to degradation by proteases, the enzymes that break down proteins, thus increasing their half-life in biological systems. biosynth.comcpcscientific.com
Increased Potency and Selectivity : Modifications to the side chains or backbone can create a better fit for a biological target, leading to enhanced potency and selectivity of the therapeutic response. sigmaaldrich.cnbiosynth.com
Improved Pharmacokinetics : The physicochemical properties of peptides can be modified to improve their absorption, distribution, and metabolism in the body. biosynth.com
These engineered proteins and peptides are not only used as therapeutics but also as molecular probes to better understand complex biological systems. sigmaaldrich.cnnih.gov
Significance of Alkynyl-Functionalized Amino Acids in Bioorthogonal Chemistry
A key feature of Fmoc-alpha-Me-Gly(Pentynyl)-OH is its pentynyl group, which contains a terminal alkyne. Alkynyl-functionalized amino acids are of paramount importance in the field of bioorthogonal chemistry. This branch of chemistry involves chemical reactions that can be performed inside living systems without interfering with native biochemical processes. iris-biotech.deescholarship.org
The alkyne group is one half of one of the most powerful bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". iris-biotech.demdpi.com This reaction forms a stable triazole linkage between an alkyne-containing molecule and an azide-containing molecule. Its high efficiency and specificity in aqueous environments make it ideal for use in complex biological settings. iris-biotech.de
The ability to incorporate alkynyl amino acids into proteins allows scientists to:
Label and Visualize Proteins : By reacting an alkyne-tagged protein with a fluorescent azide (B81097) probe, researchers can track the location and dynamics of proteins within living cells. mdpi.comnih.gov
Identify Protein-Protein Interactions : Bifunctional amino acids containing both a photo-activatable crosslinker and an alkyne handle can be used to capture transient protein interactions and then use the alkyne as a point of attachment for purification and identification. umich.edu
Metabolically Tag Proteins : Cells can be fed alkyne-bearing analogues of natural amino acids, such as homopropargylglycine (HPG), which are then incorporated into newly synthesized proteins, allowing for the study of protein dynamics during processes like infection. mdpi.comnih.gov
The alkyne's small size and unique Raman signal, which appears in a region of the spectrum that is silent in cells, further enhance its utility as a bioorthogonal tag. escholarship.org
The Role of alpha,alpha-Disubstituted Amino Acids in Peptide Structural and Functional Modulation
The "alpha-Me-Gly" portion of this compound signifies that it is an α,α-disubstituted amino acid. In these molecules, the hydrogen atom typically found on the α-carbon of an amino acid is replaced by an alkyl group—in this case, a methyl group. researchgate.netmdpi.com This seemingly small change has profound consequences for peptide structure.
The primary effect of α,α-disubstitution is the imposition of conformational constraints. By restricting the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, these amino acids force the peptide chain to adopt specific secondary structures. researchgate.netuminho.pt
Key impacts of α,α-disubstituted amino acids include:
Helix Stabilization : They are potent inducers and stabilizers of helical conformations, particularly the 3₁₀-helix and the α-helix. researchgate.netnih.govexplorationpub.com For instance, 2-aminoisobutyric acid (Aib), a simple α,α-disubstituted amino acid, is widely used to construct helical peptides. researchgate.net The chirality of the α-carbon can determine the screw-sense (right-handed or left-handed) of the resulting helix. researchgate.net
Modulation of Biological Activity : By forcing a peptide into a specific, bioactive conformation, these amino acids can significantly enhance its ability to interact with its target, such as inhibiting protein-protein interactions (PPIs). mdpi.com
Increased Proteolytic Resistance : The steric bulk at the α-carbon can hinder the approach of proteases, further contributing to the stability of the peptide in vivo.
The combination of these three elements—a versatile UAA framework, a bioorthogonal alkyne handle, and a structure-inducing α,α-disubstituted core—makes this compound a sophisticated building block for creating advanced tools and potential therapeutics in chemical biology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONJHVBQOKCHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Derivatization of Fmoc Alpha Me Gly Pentynyl Oh
Methodologies for Stereoselective Synthesis of alpha-Methyl Amino Acids with Terminal Alkyne Moieties
The creation of the quaternary stereocenter of α-methyl, α-alkynyl amino acids with high enantiomeric purity is a primary challenge in the synthesis of Fmoc-alpha-Me-Gly(Pentynyl)-OH. Several stereoselective methodologies have been developed for the synthesis of α-methyl amino acids, which can be adapted for side chains containing terminal alkynes.
Chiral Auxiliary-Based Methods: A prevalent strategy involves the use of chiral auxiliaries to direct the stereoselective alkylation of a glycine (B1666218) enolate equivalent.
Imidazolidinones and Oxazolidinones: Chiral imidazolidin-4-ones, derived from amino acids like L-tryptophan, serve as effective chiral glycine equivalents. nih.govresearchgate.net The enolate of a cis-2,5-disubstituted imidazolidin-4-one (B167674) can be successfully methylated with methyl iodide. nih.govresearchgate.net Subsequent hydrolysis yields the enantiomerically pure α-methyl amino acid. nih.govresearchgate.net This approach could be adapted by first alkylating the enolate with a pentynyl-containing electrophile, followed by methylation.
Diketopiperazines: Chiral diketopiperazines, such as 1,4-N,N-[(S)-1-phenylethyl]-piperazine-2,5-dione, act as effective chiral synthons. nih.gov The phenylethyl group serves as a chiral inductor during alkylation steps. nih.gov The steric hindrance of the existing groups on the diketopiperazine ring controls the stereochemical outcome of subsequent alkylations, making this a viable route for introducing both the methyl and pentynyl groups in a stereocontrolled manner. nih.gov
Asymmetric Catalysis: Recent advances have focused on catalytic asymmetric methods to reduce the need for stoichiometric chiral auxiliaries.
Phase-Transfer Catalysis: Asymmetric alkylation of N-protected glycine esters under phase-transfer catalysis using chiral catalysts can provide access to enantioenriched α-amino acids. The sequential alkylation, first with a pentynyl halide and then with a methyl halide (or vice versa), could be a potential route.
Metal-Catalyzed Couplings: Nickel-catalyzed enantioconvergent cross-couplings of racemic alkyl halides with organozinc reagents have emerged as a powerful tool for synthesizing protected unnatural α-amino acids. nih.gov This method is tolerant of various functional groups, including alkynes, and could be applied to the synthesis of the target molecule. nih.gov
The general scheme for a chiral auxiliary-based synthesis is outlined below:
| Step | Description | Reagents/Conditions |
| 1 | Formation of Chiral Glycine Equivalent | Glycine, Chiral Auxiliary (e.g., (S)-1-phenylethylamine) |
| 2 | First Alkylation (Pentynylation) | Strong Base (e.g., LDA), 5-halo-1-pentyne |
| 3 | Second Alkylation (Methylation) | Strong Base (e.g., LDA), Methyl Iodide |
| 4 | Hydrolysis and Auxiliary Cleavage | Acid or Base Hydrolysis |
| 5 | Amine Protection | Fmoc-OSu or Fmoc-Cl, Base |
Strategies for Fmoc-Protection and Carboxylic Acid Activation in Synthetic Routes
The introduction of the Fmoc group and the activation of the carboxylic acid are critical steps for the utility of this compound in solid-phase peptide synthesis (SPPS).
Fmoc-Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a standard protecting group for the α-amino function in SPPS. iris-biotech.dealtabioscience.com It is base-labile, typically removed with piperidine (B6355638), which allows for orthogonal protection schemes where side-chain and C-terminal protecting groups are acid-labile (e.g., tBu, Trt). iris-biotech.dealtabioscience.com
For sterically hindered α,α-disubstituted amino acids like the target compound, Fmoc protection can be challenging. Common reagents for introducing the Fmoc group include:
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu): A widely used, commercially available reagent that reacts with the amino group under basic aqueous conditions.
9-fluorenylmethyl chloroformate (Fmoc-Cl): A more reactive agent, often used under Schotten-Baumann conditions.
A potential issue during Fmoc protection is the formation of dipeptide impurities. nih.gov To minimize this, protecting the carboxylic acid, for instance by silylation with chlorotrimethylsilane, prior to introducing the Fmoc group has been proposed. nih.gov For particularly challenging cases, a temporary copper(II) complex can be used to block the primary amine and carboxylic acid, allowing for selective Fmoc protection of another nitrogen before the complex is removed with a chelating agent. acs.org
Carboxylic Acid Activation: For incorporation into a peptide chain, the carboxylic acid of the Fmoc-amino acid must be activated. creative-peptides.comluxembourg-bio.com This activation enhances the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack by the N-terminal amine of the growing peptide chain. luxembourg-bio.com
Common activation strategies used in SPPS include:
Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are used to form an O-acylisourea intermediate, which can then react with the amine or be converted to a more stable active ester. creative-peptides.com
Active Esters: The formation of active esters, such as those with 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma), is often performed in situ with a carbodiimide (B86325). These esters are more stable than the O-acylisourea and less prone to racemization.
Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) act as efficient coupling agents by forming an HOBt active ester in situ. creative-peptides.comluxembourg-bio.com
Symmetrical Anhydrides: Reaction of the Fmoc-amino acid with half an equivalent of a carbodiimide (like DIC) generates a symmetrical anhydride, which is a highly reactive species for coupling. oup.com
| Activation Method | Common Reagent(s) | Key Features |
| Carbodiimide | DIC | Forms highly reactive O-acylisourea intermediate. |
| Active Ester (in situ) | DIC / HOBt or Oxyma | Suppresses racemization and side reactions. |
| Uronium/Aminium Salt | HBTU / DIPEA | Rapid and efficient coupling. |
| Symmetrical Anhydride | Fmoc-AA-OH (2 eq), DIC (1 eq) | Highly reactive, useful for difficult couplings. |
Optimization of Synthetic Pathways for Research-Scale Production and Purity
Optimizing the synthesis of this compound for research purposes focuses on maximizing yield, ensuring high stereochemical and chemical purity, and simplifying purification procedures. researchgate.netboku.ac.at
Yield Optimization:
Reagent Selection: The choice of base and alkylating agent in the stereoselective synthesis steps is critical. For instance, using sodium tert-butoxide (tBuONa) over potassium tert-butoxide (tBuOK) has been shown to generate a more nucleophilic enolate, enhancing alkylation yields at room temperature. researchgate.net
Reaction Conditions: Parameters such as temperature, reaction time, and solvent must be carefully controlled. Low temperatures (-78 °C) are often required for enolate formation and alkylation to minimize side reactions and racemization.
Purity Enhancement: The purity of the final Fmoc-amino acid is paramount for successful peptide synthesis, as impurities can lead to truncated or modified peptides. nih.govmerckmillipore.comsigmaaldrich.com
Starting Material Quality: Using high-purity starting materials is the first step to ensuring a pure final product. merckmillipore.comsigmaaldrich.com
Chromatography: Purification by flash column chromatography is typically required after each synthetic step to remove unreacted reagents and byproducts. For the final product, preparative HPLC may be necessary to achieve the >99% purity often required for SPPS. ajpamc.com
Recrystallization: Where applicable, recrystallization is a powerful technique for removing minor impurities and isolating a single stereoisomer. ajpamc.com
Impurity Profiling: It is crucial to identify and quantify potential impurities. Key impurities in Fmoc-amino acids can include the free amino acid, di- and tripeptide adducts formed during Fmoc protection, and enantiomeric impurities. nih.govmerckmillipore.com Analytical techniques like HPLC and GC-MS are used to specify purity levels. nih.govmerckmillipore.com
Derivatization Approaches for Related Pentynyl-Glycine Analogues and Stereoisomers
The pentynyl side chain of this compound serves as a versatile handle for a variety of chemical modifications, primarily through reactions involving the terminal alkyne. This allows for the synthesis of diverse analogues and the introduction of probes or other functionalities into peptides.
Reactions of the Terminal Alkyne: The terminal alkyne is a bioorthogonal functional group, meaning it can react selectively in a complex biological environment without interfering with native functional groups. researchgate.netnih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction is the most common derivatization method for terminal alkynes. researchgate.netresearchgate.net It allows for the efficient and specific ligation of the alkyne-containing amino acid to molecules bearing an azide (B81097) group, forming a stable triazole linkage. This is widely used to attach fluorescent dyes, biotin (B1667282) tags, or link peptides to other molecules.
Glaser-Hay Coupling: This reaction allows for the coupling of two terminal alkynes, which can be used to dimerize peptides or link the pentynyl side chain to another alkyne-containing molecule. nih.gov
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the attachment of aromatic or vinylic moieties to the side chain.
Synthesis of Analogues and Stereoisomers:
Side-Chain Analogues: By replacing the 5-halo-1-pentyne in the initial alkylation step with other alkyne-containing electrophiles (e.g., propargyl bromide), a variety of analogues with different alkyne tether lengths can be synthesized.
N-Substituted Analogues: While the target compound features an α-methyl group, related N-substituted glycine derivatives can be synthesized by reacting chloroacetic acid with various primary amines. nih.govacs.org
Stereoisomers: The synthesis of different stereoisomers (e.g., the (R)-enantiomer) can be achieved by selecting the opposite enantiomer of the chiral auxiliary. For example, using a diketopiperazine derived from (R)-1-phenylethylamine would lead to the opposite stereochemical outcome. nih.gov Catalytic methods can also be tuned; for instance, using different chiral ligands in an asymmetric catalytic reaction can favor the formation of one enantiomer over the other. fau.de
Incorporation Strategies in Peptide and Peptidomimetic Synthesis
Application of Fmoc-alpha-Me-Gly(Pentynyl)-OH in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides in a stepwise manner on a solid support. The incorporation of this compound into a growing peptide chain using SPPS necessitates careful consideration of coupling conditions to accommodate its sterically hindered nature. The pentynyl side chain provides a valuable chemical handle for post-synthetic modifications after the peptide has been assembled on the resin.
The Nα-Fmoc protecting group is a cornerstone of modern SPPS, prized for its base-lability which allows for orthogonal deprotection schemes. nih.gov The Fmoc group on this compound is removed under standard conditions, typically using a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). uci.edunih.gov This compatibility allows for its integration into automated and manual SPPS workflows without altering the deprotection cycle. nih.gov
However, while the deprotection step is standard, the subsequent coupling of this sterically hindered amino acid requires significant deviation from routine protocols. The primary challenge arises from the α,α-disubstituted nature of the amino acid, which slows down the rate of peptide bond formation. Standard coupling reagents and conditions often result in incomplete or failed incorporation.
Deprotection: Removal of the N-terminal Fmoc group from the resin-bound peptide.
Washing: Removal of piperidine and byproducts.
Coupling: Activation and coupling of the next Fmoc-protected amino acid.
Washing: Removal of excess reagents and byproducts.
This cycle is repeated for each amino acid in the sequence. peptide.com While steps 1, 2, and 4 remain largely unchanged for this compound, step 3 requires special protocols.
The central challenge in utilizing this compound is the steric hindrance at the α-carbon, which is substituted with both a methyl and a pentynyl group. This arrangement significantly impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. cem.com Traditional activation methods, such as those using carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) alone, are often inefficient for coupling such hindered residues, leading to low yields and slow reaction rates. researchgate.net
To overcome these challenges, several advanced strategies have been developed:
High-Efficiency Coupling Reagents: The use of more potent coupling reagents is the most common approach. These reagents form highly reactive intermediates that can overcome the steric barrier. Urionium/aminium salts, particularly those based on HOBt and HOAt derivatives, are highly effective. Reagents like HATU, HBTU, and COMU have demonstrated superior performance in coupling sterically hindered amino acids. researchgate.netbachem.com TFFH, which generates highly reactive amino acid fluorides in situ, is also especially well-suited for incorporating α,α-disubstituted amino acids. bachem.com
Microwave-Enhanced SPPS: The application of microwave energy can significantly accelerate chemical reactions, including difficult peptide couplings. cem.com Microwave-assisted SPPS drives the coupling of bulky and sterically hindered amino acids like this compound to completion more quickly and efficiently than conventional room-temperature methods. cem.com
Optimized Solvent Systems: Peptide aggregation on the solid support can hinder coupling efficiency, particularly for hydrophobic sequences. nih.gov Using solvent mixtures known for their high solvation potential, such as the "magic mixture" of DCM, DMF, and NMP (1:1:1), can help disrupt secondary structures and improve reaction kinetics. nih.gov
Below is a table comparing common coupling reagents used for sterically hindered amino acids.
| Coupling Reagent | Full Name | Class | Key Advantages for Hindered Coupling |
|---|---|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium Salt | High efficiency, rapid coupling, often outperforms HBTU. researchgate.netbachem.com |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Uronium/Aminium Salt | Widely used, effective for many difficult couplings. sigmaaldrich.com |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium Salt | Coupling efficiency comparable to HATU, with improved safety profile (non-explosive byproduct). bachem.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium (B103445) Salt | Effective for hindered couplings and helps reduce racemization. nih.govsigmaaldrich.com |
| TFFH | Tetramethylfluoroformamidinium hexafluorophosphate | Fluorinating Agent | Generates highly reactive amino acid fluorides in situ, excellent for α,α-disubstituted residues. bachem.com |
Ensuring a high yield at each coupling step is critical for the synthesis of high-purity oligopeptides. For a challenging residue like this compound, a single coupling step may not be sufficient. Several tactical approaches can be employed to maximize incorporation efficiency:
Double Coupling: The most straightforward strategy is to repeat the coupling step. After the initial coupling reaction, the resin is washed, and a fresh solution of the activated amino acid and coupling reagents is added to react with any remaining uncoupled N-terminal amines.
Reaction Monitoring: The completeness of the coupling reaction can be monitored using a qualitative test. The Kaiser (ninhydrin) test is commonly used to detect the presence of free primary amines on the resin. A negative test result (e.g., yellow beads) indicates a complete reaction. For secondary amines, or in cases where the Kaiser test is ambiguous, the isatin (B1672199) test may be employed.
Capping: If monitoring indicates an incomplete coupling even after repeated attempts, a capping step is necessary. This involves treating the resin with a highly reactive acylating agent, such as acetic anhydride, to permanently block the unreacted N-terminal amines. This prevents the formation of deletion sequences (peptides missing one or more amino acids), which simplifies the purification of the final product.
Solution-Phase Peptide Synthesis Methodologies Incorporating this compound
While less common for routine synthesis, solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), remains a valuable technique, particularly for large-scale production. americanpeptidesociety.org The incorporation of this compound in solution follows similar principles of chemical activation as in SPPS, but with different practical considerations regarding purification and handling.
In solution-phase synthesis, the carboxyl group of this compound is activated using coupling reagents, allowing it to react with the free amine of another amino acid or peptide fragment in an organic solvent. americanpeptidesociety.org
Key considerations for solution-phase incorporation include:
Choice of Coupling Reagents: Carbodiimide-based reagents like DCC and DIC are cost-effective and widely used, often in combination with additives. americanpeptidesociety.org
Racemization Suppression: To prevent the loss of stereochemical integrity during activation, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are crucial. These additives form active esters that react more slowly but with higher fidelity, minimizing racemization. americanpeptidesociety.org For a sterically hindered residue, stronger uronium or phosphonium reagents like HATU or PyBOP may be required, just as in SPPS.
Purification: Unlike SPPS where excess reagents are simply washed away, each step in solution-phase synthesis requires purification, typically through extraction or chromatography, to isolate the desired dipeptide or oligopeptide before proceeding to the next coupling step.
Site-Specific Incorporation Techniques for Tailored Peptide Architectures
The true utility of this compound lies in its ability to facilitate the creation of custom peptide structures. The term "site-specific incorporation" refers to placing a non-natural amino acid at a precise, predetermined position within the peptide sequence.
In chemical synthesis (both solid-phase and solution-phase), site-specificity is an inherent advantage of the stepwise assembly process. By design, the chemist controls the exact sequence, allowing this compound to be placed at any desired location.
The strategic value of the pentynyl side chain is realized in post-synthetic modifications. This side chain contains a terminal alkyne, which is a bioorthogonal chemical handle. It does not react with any of the functional groups found in natural amino acids under normal physiological or peptide synthesis conditions. This allows for highly specific chemical reactions to be performed on the peptide after it has been fully assembled and deprotected.
The most prominent application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry." By incorporating this compound at a specific site, the resulting peptide can be reacted with any molecule carrying an azide (B81097) group to form a stable triazole linkage. This enables the site-specific attachment of a wide variety of moieties, including:
Fluorophores for imaging and tracking.
Biotin (B1667282) for affinity purification.
Polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic properties.
Other peptides to create branched or cyclic structures.
This ability to precisely engineer the molecular architecture of a peptide post-synthesis is invaluable for developing novel therapeutics, diagnostic tools, and biomaterials.
Beyond chemical synthesis, genetic code expansion is another powerful technique for the site-specific incorporation of non-natural amino acids into proteins in living systems. asm.org This method involves an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon UAG) and inserts the non-natural amino acid at that position during ribosomal protein synthesis. stanford.eduresearchgate.net
Applications in Bioorthogonal Ligation and Bioconjugation Chemistry
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-alpha-Me-Gly(Pentynyl)-OH-Containing Peptides
The terminal alkyne of the pentynyl group makes peptides incorporating this compound ideal substrates for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," forms a stable 1,4-disubstituted triazole ring by covalently linking the alkyne-containing peptide with an azide-functionalized molecule. nih.govmdpi.com
The standard catalyst for CuAAC is a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270) (NaAsc). nih.govnih.gov To enhance the reaction's efficiency and prevent the precipitation of copper salts in aqueous media, stabilizing ligands are often employed. Tris-(benzyltriazolylmethyl)amine (TBTA) is a common ligand used to protect the Cu(I) catalyst from oxidation and disproportionation. nih.gov
Significant research has focused on developing biocompatible reaction conditions that permit the use of CuAAC on sensitive biological samples. These efforts have led to protocols that proceed efficiently under mild conditions, such as at physiological temperature (37 °C) and pH in aqueous solvent mixtures (e.g., water/isopropanol). nih.gov These optimized conditions are crucial for applications involving the labeling and modification of peptides and proteins while maintaining their biological integrity. nih.govnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation Applications
As an alternative to the copper-catalyzed reaction, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed to eliminate the need for a potentially toxic metal catalyst. nih.govacs.org This reaction is driven by the high ring strain of a cyclic alkyne, which reacts rapidly with an azide (B81097) without any catalyst. acs.org In the context of modifying a peptide containing the terminal, unstrained pentynyl group from this compound, the reaction partner would need to be an azide. However, the true power of SPAAC is realized when a peptide or protein is functionalized with an azide and then reacted with a molecule containing a strained alkyne. nih.gov
The success of SPAAC relies on the design of highly reactive, yet stable, strained cyclooctynes. The reactivity of these molecules is derived from the significant distortion of the alkyne's sp-hybridized carbons from their preferred 180° linear geometry. acs.orgacs.org This stored potential energy is released upon cycloaddition with an azide, driving the reaction forward. uoregon.edu
Several generations of strained cyclooctynes have been developed to optimize reaction kinetics. Early versions were relatively slow, but the introduction of electron-withdrawing fluorine atoms at the propargylic position (e.g., DIFO) or the fusion of aromatic rings to the cyclooctyne (B158145) core (e.g., DIBO and DBCO) dramatically increased reaction rates. nih.gov These modifications enhance reactivity by lowering the distortion energy required to reach the transition state. nih.gov
Table 1: Comparison of Strained Alkynes for SPAAC Reactions
| Strained Alkyne | Complementary Reactant | Second-Order Rate Constant (k₂) with Benzyl Azide |
|---|---|---|
| DBCO | Azide | 0.34 M⁻¹s⁻¹ |
| BCN | Azide | 0.28 M⁻¹s⁻¹ |
This table is interactive. Data sourced from multiple studies. nih.govnih.gov
The primary advantage of SPAAC is its bioorthogonality; it proceeds without a cytotoxic copper catalyst, making it exceptionally well-suited for applications in living systems. nih.govacs.org The reaction is highly efficient in complex biological milieu and proceeds readily at ambient temperatures. nih.gov This has enabled the precise labeling and visualization of a wide range of biomolecules, including glycans, proteins, and nucleic acids, within live cells and even whole organisms like zebrafish embryos. acs.orgnih.gov The ability to track molecules in their native environment provides invaluable insights into dynamic biological processes. nih.gov
Other Chemoselective Ligation Reactions Utilizing the Pentynyl Moiety
While the pentynyl moiety of this compound is predominantly used for azide-alkyne cycloadditions, the broader field of bioconjugation offers other chemoselective ligation strategies that can be used orthogonally. nih.gov These alternative reactions expand the toolbox for creating complex, multi-functionalized biomolecules. nih.govnih.gov
Other established bioorthogonal reactions include:
Staudinger Ligation : This reaction involves the covalent coupling of an azide with a specifically engineered triarylphosphine. nih.govacs.org It was one of the first bioorthogonal reactions developed and does not require a metal catalyst. acs.org
Oxime Ligation : This method forms a stable oxime bond through the reaction of a ketone or an aldehyde with an aminooxy or hydrazine (B178648) derivative. acs.org Ketones are often preferred for their stability in biological systems. acs.org
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction : Known for its exceptionally fast kinetics, this reaction occurs between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). nih.govcam.ac.uk The rates of IEDDA reactions are among the fastest of all bioorthogonal reactions. cam.ac.uk
These diverse ligation methods, each with unique reactive partners, can be used in combination to achieve multiple, distinct modifications on a single peptide or protein, enabling the construction of highly sophisticated molecular probes and therapeutic agents. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Copper(II) sulfate | CuSO₄ |
| Sodium ascorbate | NaAsc |
| Tris-(benzyltriazolylmethyl)amine | TBTA |
| Difluorinated cyclooctyne | DIFO |
| Dibenzocyclooctynol | DIBO |
| Dibenzocyclooctyne | DBCO |
| Bicyclononyne | BCN |
| Benzyl azide | - |
Multi-Component Bioconjugation Strategies Employing this compound
The strategic incorporation of this compound into multi-component reaction (MCR) frameworks opens up sophisticated avenues for the synthesis of complex bioconjugates. MCRs, such as the Ugi and Passerini reactions, are powerful tools in bioconjugation chemistry, enabling the assembly of multiple starting materials in a single, convergent step. The unique structure of this compound, featuring a terminal alkyne, allows for its participation in these reactions, leading to the formation of multifaceted molecular architectures that can be further functionalized through bioorthogonal ligation.
The primary utility of incorporating this compound into MCR-based bioconjugation strategies lies in the introduction of a bioorthogonal handle—the pentynyl group—into the resulting adduct. This terminal alkyne can subsequently undergo highly specific and efficient "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), with azide-modified biomolecules. This dual approach, combining the efficiency of MCRs with the specificity of click chemistry, facilitates the creation of intricate bioconjugates that would be challenging to assemble through traditional linear synthetic routes.
A principal application of this strategy is in the realm of peptide and protein modification. For instance, this compound can serve as the carboxylic acid component in an Ugi four-component reaction (U-4CR). In a typical U-4CR setup, an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid combine to form an α-acylamino amide. By employing this compound, the resulting product is endowed with a pentynyl side chain, ready for subsequent bioorthogonal conjugation.
This MCR-click chemistry combination allows for a modular and versatile approach to bioconjugation. Different biomolecules, such as peptides, proteins, or fluorescent tags, can be functionalized with either azide or alkyne moieties and then conjugated to the MCR product. This strategy has been successfully applied to generate a variety of complex bioconjugates, including peptide-drug conjugates and labeled proteins for imaging applications.
The research findings in this area highlight the efficiency and modularity of employing alkyne-functionalized amino acids in MCRs for bioconjugation. The ability to rapidly generate complex scaffolds through MCRs, followed by specific and high-yielding bioorthogonal ligations, provides a powerful platform for chemical biology and drug discovery.
Interactive Data Table: Research Findings on Multi-Component Bioconjugation Strategies
| Reaction Type | Components | Resulting Adduct | Subsequent Ligation | Application Example |
| Ugi Four-Component Reaction (U-4CR) | Amine, Aldehyde, Isocyanide, this compound | Pentynyl-functionalized α-acylamino amide | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Synthesis of peptide-drug conjugates |
| Passerini Three-Component Reaction | Aldehyde, Isocyanide, this compound | Pentynyl-functionalized α-acyloxy amide | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Labeling of proteins with imaging agents |
Impact on Peptide and Protein Structure Function Relationships
Conformational Control Induced by alpha-Methyl Substitution in Peptide Scaffolds
The substitution of the α-hydrogen with a methyl group at the Cα atom of an amino acid residue imposes significant steric constraints on the peptide backbone. nih.gov This modification restricts the rotational freedom around the phi (Φ) and psi (Ψ) torsion angles, effectively reducing the conformational flexibility of the peptide. enamine.net Peptides rich in α-methylated amino acids show a strong preference for adopting helical structures. nih.gov
The primary effects of α-methylation on peptide conformation include:
Reduced Conformational Variability : By limiting the accessible conformational space, α-methylation helps to pre-organize the peptide into a more defined structure. This can reduce the entropic penalty associated with binding to a biological target, potentially leading to higher affinity. enamine.net
Stabilization of Secondary Structures : The steric hindrance from the methyl group favors specific backbone geometries, particularly helical folds such as α-helices and 3(10)-helices. nih.gov This is because the methyl group avoids unfavorable interactions in these conformations.
Enhanced Proteolytic Stability : The α-methyl group can sterically shield the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's resistance to proteolysis and extending its biological half-life. iris-biotech.de
The introduction of an α-methyl group is a widely used tactic in drug design to create peptides with improved pharmacokinetic properties and more stable, predictable structures. enamine.netresearchgate.net
Table 1: Impact of α-Methyl Substitution on Peptide Properties
| Property | Effect of α-Methylation | Rationale |
|---|---|---|
| Conformational Flexibility | Decreased | Steric hindrance restricts rotation around Φ and Ψ backbone torsion angles. nih.gov |
| Secondary Structure | Promotes helical structures (e.g., α-helix) | Constrained torsion angles favor helical conformations. nih.gov |
| Binding Affinity | Potentially Increased | Pre-organization of the peptide reduces the entropic cost of binding. enamine.net |
| Proteolytic Resistance | Increased | Steric shielding of the amide bond hinders access by proteases. iris-biotech.de |
Influence of Pentynyl Side Chains on Peptide Secondary Structure Stability and Dynamics
The pentynyl side chain of Fmoc-alpha-Me-Gly(Pentynyl)-OH introduces a linear and rigid element into the peptide structure. nih.govtue.nl Unlike flexible alkyl side chains, the alkyne group is spatially well-defined. When two such residues are incorporated into a peptide sequence, their side chains can be chemically linked to form a rigid crosslink, a process discussed in section 5.4.
Even without being cyclized, the pentynyl side chain can influence the local environment and dynamics of a peptide:
Structural Rigidity : The inherent rigidity of the alkyne can limit the motional dynamics of the side chain itself, which in turn can influence the conformational dynamics of the peptide backbone, although this effect is generally less pronounced than that of backbone modifications. researchgate.net The primary influence on secondary structure comes from its use as a precursor for macrocyclization. nih.govresearchgate.net
Modulation of Peptide Bioactivity through Site-Specific Alkyne Incorporation
The terminal alkyne of the pentynyl group serves as a versatile chemical handle for site-specific modification of peptides. nih.gov It is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. bachem.comnih.gov This reaction is highly efficient and specific, allowing for the covalent attachment of various molecules to the peptide without affecting other functional groups. peptide.com
Applications of this site-specific modification include:
Conjugation of Payloads : Drugs, imaging agents (like fluorescent dyes), or targeting ligands can be "clicked" onto the peptide, creating sophisticated bioconjugates. bachem.comrsc.org
Peptide Ligation : Two peptide fragments, one containing an alkyne and the other an azide (B81097), can be linked together. bachem.com
Formation of Triazole Linkages : The product of the CuAAC reaction is a stable 1,2,3-triazole ring. This unit is metabolically robust and can act as a surrogate for a peptide bond, sometimes leading to unique conformational properties and improved stability. peptide.combachem.com
By enabling precise modifications, the incorporation of an alkyne-containing amino acid allows for the fine-tuning of a peptide's bioactivity, solubility, and pharmacokinetic profile.
Applications in Peptide Macrocyclization via Olefin Metathesis and Other Linkage Formation
A primary application of this compound is in the synthesis of constrained cyclic peptides through macrocyclization. nih.govtue.nl Peptide macrocyclization is a crucial strategy to lock a peptide into its bioactive conformation, enhancing its affinity, stability, and cell permeability. nih.gov
The pentynyl side chain is particularly suited for ring-closing alkyne metathesis (RCAM). nih.govresearchgate.net In this process, two alkyne-bearing side chains within a linear peptide are linked using a molybdenum- or tungsten-based catalyst to form a macrocycle containing a rigid alkyne bridge. tue.nl This method complements the more common ring-closing olefin metathesis (RCM), which links two alkene-bearing side chains. nih.govrsc.orgpeptide.com
Key aspects of RCAM in peptide macrocyclization include:
Stabilization of Diverse Structures : While RCM has been extensively used to stabilize α-helices (a technique known as "peptide stapling"), RCAM has been shown to successfully stabilize irregular peptide secondary structures that are otherwise difficult to constrain. nih.govtue.nlresearchgate.net
Creation of Rigid Crosslinks : The resulting alkyne bridge is linear and more rigid than the alkene bridge formed by RCM, offering access to new molecular geometries and potentially different interactions with a target protein. nih.gov
Improved Target Affinity : By constraining a peptide in its binding conformation, alkyne-based macrocyclization can significantly improve target affinity compared to the linear precursor peptide. researchgate.net
Table 2: Comparison of Peptide Macrocyclization Strategies
| Feature | Ring-Closing Olefin Metathesis (RCM) | Ring-Closing Alkyne Metathesis (RCAM) | Azide-Alkyne Cycloaddition (CuAAC) |
|---|---|---|---|
| Functional Groups | Two alkene side chains | Two alkyne side chains | One alkyne and one azide side chain |
| Catalyst | Ruthenium-based (e.g., Grubbs' catalyst) peptide.com | Molybdenum- or Tungsten-based tue.nl | Copper(I)-based peptide.com |
| Resulting Linkage | Alkene (C=C) | Alkyne (C≡C) | 1,2,3-Triazole ring |
| Linkage Geometry | Trigonal planar (can be E/Z isomers) | Linear | Planar, aromatic heterocycle |
| Primary Application | α-helix stabilization ("stapled peptides") nih.gov | Stabilization of helices and irregular structures nih.govresearchgate.net | Side-chain to side-chain or head-to-tail cyclization nih.gov |
Advanced Spectroscopic and Analytical Techniques for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion of Fmoc-alpha-Me-Gly(Pentynyl)-OH Derivatives and Peptide Conjugates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives at the atomic level. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to confirm the identity and stereochemistry of the synthesized amino acid and to verify its incorporation into peptide sequences.
In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the fluorenylmethoxycarbonyl (Fmoc) protecting group are observed in the aromatic region (typically between 7.2 and 7.8 ppm). The protons of the pentynyl side chain exhibit distinct chemical shifts, with the terminal alkyne proton appearing around 1.9-2.1 ppm and the methylene (B1212753) protons appearing as multiplets in the aliphatic region. The presence of the alpha-methyl group introduces a singlet at approximately 1.5 ppm.
¹³C NMR spectroscopy provides further structural confirmation, with characteristic resonances for the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc group, the quaternary alpha-carbon, the methyl carbon, and the carbons of the pentynyl side chain, including the sp-hybridized carbons of the alkyne.
When this compound is incorporated into a peptide, multidimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to assign the resonances of the amino acid residue within the peptide sequence and to probe its conformation and interactions with neighboring residues. The unique signals of the alpha-methyl and pentynyl groups serve as valuable spectroscopic probes within the larger peptide structure.
Illustrative ¹H NMR Data for this compound:
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Fmoc aromatic protons | 7.20 - 7.80 | Multiplet | 8H |
| Fmoc CH | 4.20 - 4.40 | Multiplet | 1H |
| Fmoc CH₂ | 4.10 - 4.30 | Multiplet | 2H |
| Pentynyl CH₂ (adjacent to alkyne) | 2.10 - 2.30 | Multiplet | 2H |
| Pentynyl CH₂ | 1.60 - 1.80 | Multiplet | 2H |
| Alkyne CH | 1.90 - 2.10 | Triplet | 1H |
| α-Methyl CH₃ | ~1.50 | Singlet | 3H |
This is a representative table; actual chemical shifts may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification in Complex Research Mixtures
Mass spectrometry (MS) is a powerful and sensitive technique for the characterization of this compound and for monitoring its reactions in complex mixtures. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to accurately determine the molecular weight of the synthesized amino acid, confirming its elemental composition.
During peptide synthesis, MS is invaluable for reaction monitoring. A small aliquot of the reaction mixture can be analyzed to confirm the successful coupling of this compound to the growing peptide chain or to identify any side products. The expected mass increase corresponding to the residue weight of this compound provides a clear indication of a successful coupling step.
Furthermore, tandem mass spectrometry (MS/MS) is employed for the sequencing of peptides containing this unnatural amino acid. Collision-induced dissociation (CID) or other fragmentation methods generate a series of fragment ions (b- and y-ions) that allow for the determination of the amino acid sequence and the precise location of the this compound residue within the peptide. The unique mass of this residue facilitates its identification in the fragmentation spectrum.
Expected Mass Spectrometry Data for this compound:
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₂₃H₂₄NO₄⁺ | 378.1699 |
| [M+Na]⁺ | C₂₃H₂₃NNaO₄⁺ | 400.1519 |
| [M-H]⁻ | C₂₃H₂₂NO₄⁻ | 376.1554 |
These values are calculated based on the monoisotopic masses of the most abundant isotopes.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Analysis in Synthetic and Bioconjugation Research
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound and for monitoring the progress of its reactions, including peptide synthesis and bioconjugation. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
The purity of the synthesized this compound is determined by injecting a sample onto an RP-HPLC column (typically a C18 stationary phase) and eluting it with a gradient of an organic solvent (e.g., acetonitrile) in water, often with an acid modifier like trifluoroacetic acid (TFA). The chromatogram will show a major peak corresponding to the product and may reveal the presence of any impurities. The purity is calculated based on the relative area of the product peak.
During solid-phase peptide synthesis (SPPS), HPLC is used to analyze the crude peptide after cleavage from the resin. This analysis provides a purity profile of the synthesized peptide and can identify deletion sequences or other byproducts. The retention time of the peptide containing this compound will be influenced by the hydrophobicity of this residue.
In bioconjugation reactions, such as click chemistry where the pentynyl group is reacted with an azide-containing molecule, HPLC is used to monitor the disappearance of the starting materials and the appearance of the conjugated product. The shift in retention time between the unconjugated and conjugated species provides a clear indication of a successful reaction.
Example HPLC Purity Analysis Data for this compound:
| Peak Number | Retention Time (min) | Area (%) | Identity |
| 1 | 5.2 | 1.5 | Impurity |
| 2 | 12.8 | 98.2 | This compound |
| 3 | 15.1 | 0.3 | Impurity |
This is a hypothetical data set. Actual retention times and purity will depend on the specific HPLC method and the success of the synthesis.
Spectrophotometric and Fluorometric Methods for Quantitative Analysis of Conjugation Efficiency
Spectrophotometric and fluorometric methods provide convenient and sensitive means to quantify the concentration of molecules and to determine the efficiency of conjugation reactions involving this compound.
The Fmoc group itself has a strong chromophore that absorbs UV light, with a characteristic absorbance maximum around 301 nm. This property can be exploited for quantification. A standard method for determining the loading of an Fmoc-protected amino acid onto a solid-phase synthesis resin involves cleaving the Fmoc group with a base such as piperidine (B6355638). The released dibenzofulvene-piperidine adduct has a strong UV absorbance, and its concentration can be determined spectrophotometrically by measuring the absorbance at around 301 nm. This allows for the calculation of the initial amount of the amino acid bound to the resin.
In bioconjugation studies, if the molecule being conjugated to the pentynyl-containing peptide has a fluorescent tag, the efficiency of the conjugation can be determined using fluorometry. By measuring the fluorescence of the purified conjugate and comparing it to a standard curve of the fluorophore, the concentration of the conjugated product can be accurately determined. This allows for the calculation of the conjugation yield.
Alternatively, if the target molecule for conjugation has a distinct UV-Vis absorbance spectrum, the success of the conjugation can be monitored by observing the appearance of this spectral signature in the purified product.
Illustrative Data for Spectrophotometric Quantification of Resin Loading:
| Standard Concentration of Dibenzofulvene-Piperidine Adduct (µmol/mL) | Absorbance at 301 nm |
| 5 | 0.19 |
| 10 | 0.38 |
| 20 | 0.76 |
| 40 | 1.52 |
| Sample from Resin Cleavage | 0.57 |
This table represents a hypothetical calibration curve used to determine the concentration of the adduct cleaved from the resin, thereby quantifying the initial loading of this compound.
Emerging Research Applications of Fmoc Alpha Me Gly Pentynyl Oh Derivatives
Development of Chemical Probes and Tags for Biological Systems
The pentynyl side chain of Fmoc-alpha-Me-Gly(Pentynyl)-OH is instrumental in the development of chemical probes and biological tags. myskinrecipes.com This functionality allows for the site-specific conjugation of reporter molecules to peptides. iris-biotech.de The CuAAC reaction is highly efficient and orthogonal to most biological functional groups, meaning it can be performed under mild conditions without interfering with the peptide's structure or function. iris-biotech.depeptide.com By reacting the alkyne-containing peptide with an azide-modified fluorophore, quencher, or affinity tag (like biotin), researchers can create tailored probes to study biological processes. This methodology facilitates the attachment of peptides to a wide range of molecules, including proteins and fluorescent dyes, for diagnostic and therapeutic applications. myskinrecipes.com
Synthesis of Labeled Peptides and Protein Analogs for Imaging and Detection Studies
In imaging and detection studies, labeled peptides are essential tools for tracking molecular interactions, binding events, and cellular trafficking. nih.gov The incorporation of this compound into a peptide sequence during SPPS provides a specific location for post-synthetic labeling. myskinrecipes.com Once the peptide is synthesized, the exposed pentynyl group can be reacted with an azide-bearing label. peptide.com This strategy is used to attach a variety of tags:
Fluorescent Labels: Molecules like fluorescein (B123965) can be attached to enable peptide visualization in fluorescence microscopy and other imaging techniques. nih.gov
Affinity Tags: Biotin (B1667282) is a common tag used for detection and purification via its strong interaction with streptavidin.
Radiolabels: For applications in positron emission tomography (PET) imaging, azide-containing chelators for radioisotopes can be clicked onto the peptide.
This approach offers a significant advantage over labeling strategies that target natural amino acid side chains (e.g., lysine (B10760008) or cysteine), as it provides greater control over the labeling site and avoids potential disruption of the peptide's native biological activity. iris-biotech.de
Engineering of Functional Peptidomimetics for Modulating Biological Pathways
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and potency. The unique structural features of this compound contribute to the engineering of such peptidomimetics. The α-methyl group on the amino acid backbone restricts conformational flexibility, which can lock the peptide into a bioactive conformation and increase its resistance to degradation by proteolytic enzymes. myskinrecipes.com Peptides incorporating this residue are therefore more stable in biological environments. myskinrecipes.com
The pentynyl side chain further allows for the attachment of other molecules that can modulate the peptide's function. iris-biotech.de By conjugating lipids, polymers, or other bioactive small molecules, researchers can alter the peptidomimetic's solubility, cell permeability, and binding affinity to its target, thereby fine-tuning its ability to modulate specific biological pathways.
Integration into Advanced Materials and Supramolecular Assemblies
The utility of this compound extends beyond biological probes to the field of materials science. The high efficiency and specificity of the CuAAC reaction make it an ideal tool for constructing complex, well-defined materials. Peptides synthesized with this amino acid can be "clicked" onto surfaces, polymers, or nanomaterials to create functionalized biomaterials. myskinrecipes.com This process allows for the precise arrangement of peptides on a material's surface, which can be used to control cell adhesion, promote tissue growth, or develop novel biosensors. Furthermore, the ability to link peptides together through triazole bridges formed by click chemistry enables the construction of intricate supramolecular assemblies and hydrogels. myskinrecipes.com
| Application Area | Example of Use |
| Biomaterials | Covalently attaching cell-adhesion peptides to polymer scaffolds for tissue engineering. |
| Nanotechnology | Functionalizing gold nanoparticles with peptides for targeted drug delivery. myskinrecipes.com |
| Biosensors | Immobilizing enzyme-substrate peptides on a sensor surface for detecting protease activity. |
| Supramolecular Chemistry | Creating self-assembling peptide networks and hydrogels through click-based cross-linking. |
Utility in Chemical Biology and Drug Discovery Research as a Molecular Tool
This compound serves as a multifaceted molecular tool in chemical biology and drug discovery. Its value lies in the combination of introducing structural stability and providing a versatile chemical handle for modification. myskinrecipes.comvulcanchem.com In chemical biology, peptides containing this residue are used to probe protein-protein interactions, identify enzyme substrates, and visualize cellular processes. iris-biotech.denih.gov
In drug discovery, this amino acid is used to create more stable and potent peptide-based therapeutic candidates. The ability to easily conjugate other molecules via click chemistry allows for the development of sophisticated drug delivery systems, peptide-drug conjugates, and multi-functional therapeutics where the peptide component targets the drug to a specific tissue or cell type. myskinrecipes.comiris-biotech.de The click reaction facilitates the rapid synthesis and screening of diverse compound libraries, accelerating the identification of new lead compounds. iris-biotech.de
Future Directions and Challenges in Research Utilizing Fmoc Alpha Me Gly Pentynyl Oh
Expanding the Scope of Site-Specific Modification and Functionalization
The pentynyl side chain of Fmoc-alpha-Me-Gly(Pentynyl)-OH is primarily exploited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While robust, the future utility of this compound will be defined by moving beyond this single reaction. A significant challenge lies in diversifying the portfolio of bioorthogonal reactions that can be performed on the alkyne handle, especially those that can proceed under physiological conditions without the need for cytotoxic copper catalysts.
Future research will likely focus on metal-free bioorthogonal reactions . nih.gov This includes strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes, and various photo-click chemistries. Developing protocols to functionalize the pentynyl group of peptides containing α-methyl-pentynyl-glycine with strained cyclooctynes would open avenues for in vivo labeling and imaging studies where copper catalysis is not feasible.
Furthermore, expanding functionalization beyond simple conjugation to small molecules or fluorophores is a key goal. This involves using the alkyne as a linchpin for more complex molecular assemblies. For instance, the development of multi-component reactions initiated at the pentynyl group could enable the one-pot synthesis of intricate peptide-small molecule hybrids with enhanced therapeutic properties. The steric hindrance imposed by the α-methyl group may influence the kinetics of these reactions, presenting both a challenge and an opportunity for achieving higher selectivity.
| Modification Strategy | Potential Advantages | Key Challenges |
| Metal-Free Click Chemistry (e.g., SPAAC) | Enhanced biocompatibility, suitable for in vivo applications. | Synthesis of compatible strained reaction partners; potentially slower kinetics. |
| Photo-Click Chemistry | Spatiotemporal control over the ligation reaction. | Potential for photodamage to biological samples; need for specific light sources. |
| Multi-Component Reactions | Increased molecular complexity in a single step. | Optimization of reaction conditions; ensuring high yields and stereoselectivity. |
| Alkyne Metathesis | Formation of new carbon-carbon bonds for macrocyclization or polymerization. | Catalyst stability and biocompatibility; substrate specificity. |
Enhancing Synthetic Efficiency and Scalability for Complex Molecular Architectures
A primary future direction is the development of more efficient coupling reagents and protocols specifically designed for sterically hindered amino acids. While traditional carbodiimide-based activators are often insufficient, the use of uranium-based reagents like HATU and HCTU has shown some success. Further optimization of these reagents or the development of novel catalytic coupling strategies is needed.
Microwave-assisted SPPS has emerged as a powerful technique to overcome the challenges associated with hindered amino acids. cem.com The application of microwave energy can significantly accelerate coupling and deprotection steps, leading to higher purities and yields in shorter timeframes. Future research will focus on establishing standardized microwave protocols for the efficient incorporation of this compound into a wide range of peptide sequences.
Scalability is another significant hurdle. The high cost of unnatural amino acids and the potential for low yields in complex syntheses make large-scale production of peptides containing this residue economically challenging. Innovations in the enantioselective synthesis of this compound itself, perhaps utilizing enzymatic or chemo-catalytic methods, are crucial for making it more accessible for therapeutic and industrial applications.
Developing Novel Bioconjugation and Ligation Methodologies
While CuAAC is a powerful tool, the reliance on a single ligation chemistry limits the versatility of this compound. The future lies in developing orthogonal and novel bioconjugation strategies that can be used in concert with or as alternatives to traditional click chemistry.
One promising avenue is the exploration of transition metal-mediated bioorthogonal cleavage reactions . researchgate.net In this approach, the alkyne could serve as a latent reactive group that, upon activation by a specific metal catalyst, triggers a cleavage or rearrangement reaction. This could be used to design pro-drugs that release an active therapeutic at a target site upon exposure to a metal-based activating agent.
Furthermore, the development of metal-free photocatalyzed reactions involving alkynes is a burgeoning field. nih.govrsc.org For example, photo-induced thiol-yne reactions could be employed for the site-specific attachment of cysteine-containing peptides or proteins to a scaffold containing α-methyl-pentynyl-glycine. This method offers the advantage of proceeding under mild, metal-free conditions, which is highly desirable for biological applications.
The table below outlines potential novel ligation methodologies and their prospective applications.
| Ligation Methodology | Mechanism | Potential Application |
| Thiol-yne Reaction | Photo-initiated radical addition of a thiol to the alkyne. | Conjugation to cysteine-containing peptides/proteins; hydrogel formation. |
| Alkyne Hydrothiolation | Transition metal-catalyzed addition of a thiol across the alkyne. | Site-specific labeling and modification under controlled conditions. |
| [2+2+2] Cycloaddition | Cobalt- or rhodium-catalyzed trimerization of alkynes. | Synthesis of complex, rigid aromatic scaffolds from peptide precursors. nih.gov |
| Sonogashira Coupling | Palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. | Direct C-C bond formation to create peptidomimetics with extended aromatic systems. |
Computational Approaches for Predicting Conformational and Reactive Properties
The α-methyl group in this compound severely restricts the conformational freedom of the peptide backbone, often inducing well-defined secondary structures such as β-turns or helical motifs. nih.gov Predicting these conformational preferences is crucial for the rational design of peptidomimetics with specific biological activities.
Future research will increasingly rely on computational and molecular modeling to predict the conformational impact of incorporating this residue into a peptide sequence. nih.govbiopolymers.org.ua Techniques such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations can provide insights into the stable conformations of peptides containing α-methyl-pentynyl-glycine and how these conformations influence binding to biological targets. Such computational studies can guide the design of peptides with enhanced stability and receptor affinity, reducing the need for extensive empirical screening.
Computational methods will also be instrumental in predicting the reactivity of the pentynyl side chain. nih.gov By modeling the transition states of various potential bioorthogonal reactions, researchers can identify the most promising ligation strategies and optimize reaction conditions for improved efficiency. This synergy between computational prediction and experimental validation will accelerate the development of novel applications for this versatile amino acid.
Future Prospects in Interdisciplinary Research at the Interface of Chemistry and Biology
The unique properties of this compound position it as a key enabler of interdisciplinary research. Its ability to introduce both a conformational constraint and a reactive handle into a peptide makes it an ideal tool for addressing complex questions at the interface of chemistry and biology.
In drug discovery , this amino acid can be used to create peptidomimetics with improved metabolic stability and oral bioavailability. acs.org The rigid backbone can lock the peptide into a bioactive conformation, while the pentynyl side chain can be used to attach polyethylene (B3416737) glycol (PEG) chains, lipids, or other moieties to enhance pharmacokinetic properties. Case studies with other α,α-disubstituted amino acids have already demonstrated their value in designing potent and selective therapeutic agents. researchgate.netdrugdesign.org
In chemical biology , peptides containing α-methyl-pentynyl-glycine can serve as sophisticated probes to study protein-protein interactions. The alkyne handle allows for the attachment of fluorescent reporters, affinity tags, or cross-linking agents to map binding interfaces and elucidate biological pathways.
The future will see the application of this compound in the development of advanced biomaterials . For example, it could be incorporated into self-assembling peptides, where the pentynyl groups can be used to cross-link the peptide nanofibers, leading to hydrogels with tunable mechanical properties for applications in tissue engineering and regenerative medicine.
As synthetic methods become more efficient and our understanding of its conformational and reactive properties grows, this compound is poised to become an even more integral component in the toolkit of chemists and biologists working to create novel molecules with tailored functions.
Q & A
Basic Research Questions
Q. What is the recommended method for synthesizing Fmoc-α-Me-Gly(Pentynyl)-OH, and how does the α-methyl group influence the reaction conditions?
- Methodological Answer : The synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The α-methyl group introduces steric hindrance, necessitating optimized coupling conditions. For example, coupling agents like HBTU/HOBt in DMF, extended reaction times (2–4 hours), and double couplings may improve efficiency. The pentynyl side chain requires protection during synthesis to prevent unintended alkyne reactions. Purification via reversed-phase HPLC (RP-HPLC) with C18 columns ensures high purity (>95%) .
Q. How can researchers validate the structural integrity of Fmoc-α-Me-Gly(Pentynyl)-OH post-synthesis?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy : To confirm the α-methyl (δ ~1.2–1.5 ppm) and pentynyl protons (δ ~2.0–2.3 ppm for CH₂, δ ~1.8–2.0 ppm for CH).
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ expected at m/z 335.12 for Fmoc-Gly(Propargyl)-OH analogs).
- HPLC : Retention time consistency and peak symmetry (>98% purity).
- FTIR : Alkyne C≡C stretch (~2100–2260 cm⁻¹) .
Q. What solvent systems are optimal for dissolving Fmoc-α-Me-Gly(Pentynyl)-OH during peptide synthesis?
- Methodological Answer : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) or 1% acetic acid. For SPPS, pre-activation in DMF with 0.1 M HOBt/HBTU is recommended. Sonication (10–15 minutes) may aid dissolution .
Advanced Research Questions
Q. How does the α-methyl group in Fmoc-α-Me-Gly(Pentynyl)-OH impact peptide backbone conformation and protease resistance?
- Methodological Answer : The α-methyl restricts φ/ψ angles, favoring helical or β-sheet conformations. Protease resistance can be assessed via:
- Enzymatic degradation assays : Incubate peptides with trypsin/chymotrypsin and monitor cleavage via HPLC or LC-MS.
- Circular dichroism (CD) : Compare secondary structure stability with/without α-methyl substitution.
- Molecular dynamics simulations : To predict conformational rigidity .
Q. What strategies mitigate steric hindrance during the incorporation of Fmoc-α-Me-Gly(Pentynyl)-OH into multi-substituted peptide sequences?
- Methodological Answer :
- Microwave-assisted SPPS : Enhances coupling efficiency by reducing reaction time (e.g., 5 minutes at 50°C).
- Pseudoproline dipeptides : Reduce steric clashes in challenging sequences.
- Segment condensation : Synthesize shorter peptide fragments and ligate via native chemical ligation (NCL) .
Q. How can the pentynyl side chain be utilized for site-specific bioconjugation in live-cell imaging studies?
- Methodological Answer :
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : React with azide-modified fluorophores (e.g., Alexa Fluor 488-azide) in PBS (pH 7.4) with CuSO₄/sodium ascorbate.
- Strain-promoted azide-alkyne cycloaddition (SPAAC) : For copper-free conjugation (e.g., DBCO-fluorophores).
- Controls : Include non-pentynyl peptides to confirm specificity. Monitor reaction kinetics via fluorescence microscopy .
Q. What decomposition pathways occur when Fmoc-α-Me-Gly(Pentynyl)-OH is exposed to prolonged basic conditions during Fmoc deprotection?
- Methodological Answer :
- Alkyne oxidation : Piperidine (20% in DMF) may oxidize pentynyl to ketones under prolonged exposure.
- Mitigation : Limit deprotection time (<10 minutes), use argon atmosphere, or replace with milder bases (e.g., 4-methylpiperidine).
- Validation : LC-MS to detect oxidation byproducts (e.g., +16 Da for ketone formation) .
Q. How do α-methylation and pentynyl functionalization synergistically influence peptide hydrogel self-assembly?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
